6,7-Dichloro-2-methyl-3-phenylquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dichloro-2-methyl-3-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c1-9-15(10-5-3-2-4-6-10)19-14-8-12(17)11(16)7-13(14)18-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJJZINHYOTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,7 Dichloro 2 Methyl 3 Phenylquinoxaline and Analogous Structures
Classical Approaches to Quinoxaline (B1680401) Ring System Construction
Traditional methods for constructing the quinoxaline ring have been established for over a century and are still widely used due to their reliability and simplicity. These methods typically involve the formation of the core heterocyclic structure from acyclic precursors.
The most common and straightforward method for synthesizing quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubsapub.org This reaction, first reported in the late 19th century, generally proceeds by refluxing the two components in a suitable solvent, often with an acid catalyst. encyclopedia.pubresearchgate.net For the synthesis of 6,7-Dichloro-2-methyl-3-phenylquinoxaline, the required precursors are 4,5-dichlorobenzene-1,2-diamine (B119697) and 1-phenyl-1,2-propanedione.
A typical procedure involves reacting the substituted o-phenylenediamine with the dicarbonyl compound in a solvent like glacial acetic acid or ethanol (B145695) under reflux for several hours. teb.org.trnih.gov The reaction generally provides good yields of the desired quinoxaline derivative. researchgate.net Various catalysts can be employed to improve reaction times and yields, though many reactions proceed without one. thieme-connect.com
Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis
| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 4,5-Dichlorobenzene-1,2-diamine | 1,2-Di(pyridin-2-yl)ethane-1,2-dione | Glacial Acetic Acid | Reflux, 24h | 67 | nih.gov |
| Substituted o-phenylenediamine | 1,2-Dicarbonyl compound | Glacial Acetic Acid | Reflux, 4-5h | - | teb.org.tr |
| Benzene-1,2-diamine | Benzil (B1666583) | Bentonite clay K-10 / Ethanol | Room Temp, 20 min | 95 | nih.govmdpi.com |
| o-Phenylenediamine | Benzil | TiO2-Pr-SO3H / Ethanol | Room Temp, 10 min | 95 | mdpi.com |
| o-Phenylenediamine | Glyoxal | Glycerol / Water | 90 °C, 4-6 min | 85-91 | encyclopedia.pub |
The mechanism involves a two-step condensation. The first amino group of the diamine attacks one of the carbonyl carbons, followed by cyclization and dehydration to form a diimine intermediate, which then aromatizes to the stable quinoxaline ring.
Oxidative cyclization offers an alternative route to quinoxalines, often starting from precursors that are not 1,2-dicarbonyls. These methods can involve the tandem oxidation of α-hydroxyketones or other substrates in the presence of an o-phenylenediamine. nih.gov Catalysts such as iodine, palladium acetate, or ruthenium complexes have been used to facilitate these transformations. researchgate.netnih.gov A metal-free approach utilizes iodine as a catalyst and DMSO as the oxidant for the reaction between α-hydroxy ketones and o-phenylenediamines, yielding quinoxaline products in 78-99% yields. nih.gov
Another strategy involves the oxidative cyclization of α-halo ketones with o-phenylenediamines. nih.gov This method can be performed in water at 80 °C without the need for a catalyst. nih.gov Additionally, electrochemical synthesis has emerged as a modern oxidative method, allowing for the cyclization of aryl alkyl ketones and o-phenylenediamines without transition metals or chemical oxidants. thieme-connect.com Tandem oxidative azidation and cyclization of N-arylenamines using an oxidant like (diacetoxyiodo)benzene (B116549) also produces quinoxaline derivatives under mild conditions. acs.orgrsc.org
The Beirut Reaction is a significant method for synthesizing quinoxaline-1,4-dioxides, which are important precursors and bioactive molecules themselves. sbq.org.brmdpi.com Described in 1965 by Haddadin and Issidorides, this reaction involves the cycloaddition of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with a wide range of substrates, including enamines, enolates, β-diketones, and α,β-unsaturated ketones. sbq.org.brresearchgate.net
The generally accepted mechanism starts with the nucleophilic attack of an enolate ion on an electrophilic nitrogen atom of the benzofuroxan. sbq.org.br This is followed by a series of rearrangements and ring-opening/closing steps to yield the quinoxaline-1,4-dioxide ring system. researchgate.net This method is valued for its ability to create highly functionalized quinoxaline N,N'-dioxides in a single step. sbq.org.br These N-oxide products can subsequently be reduced to the corresponding quinoxalines if desired.
Contemporary and Sustainable Synthetic Strategies
In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of quinoxalines, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. ijirt.orgekb.eg
The application of green chemistry to quinoxaline synthesis focuses on several key areas: the use of environmentally benign solvents, the development of reusable and non-toxic catalysts, and the implementation of energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. ijirt.orgbenthamdirect.comresearchgate.net The goal is to create synthetic pathways that are not only efficient in terms of yield but also cost-effective and have a minimal environmental footprint. encyclopedia.pubbenthamdirect.com
Catalysts are a major focus of green synthetic strategies. researchgate.net Researchers have explored a variety of options, including reusable solid acid catalysts, nanocatalysts, and biodegradable catalysts like cellulose (B213188) sulfuric acid. mdpi.comresearchgate.netresearchgate.net For instance, a nanostructured pyrophosphate (Na2PdP2O7) has been shown to be a highly efficient and recyclable heterogeneous catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyls. nih.gov
Replacing traditional, often toxic and volatile, organic solvents with greener alternatives like water and ethanol is a cornerstone of sustainable quinoxaline synthesis. ijirt.orgbenthamdirect.com These solvents are non-toxic, readily available, and have a lower environmental impact.
The classical condensation of o-phenylenediamines and 1,2-dicarbonyl compounds has been successfully adapted to run in water or ethanol, often at room temperature and with high yields. researchgate.netnih.gov In some cases, the use of a catalyst like copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) in water can accelerate the reaction. researchgate.net Ethanol is also a preferred solvent, and many modern catalytic systems are designed to work efficiently in it. nih.govnih.govmdpi.com For example, the condensation of 1,2-diaminobenzene with benzil using a nanostructured pyrophosphate catalyst gave a 98% yield in ethanol at room temperature. nih.gov A mixture of ethanol and water (1:1) has also been used as an effective solvent system for the synthesis of quinoxalines using a heteropoly acid catalyst under reflux conditions. tandfonline.comtandfonline.com
Table 2: Comparison of Green Solvents in Quinoxaline Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Na2PdP2O7 | Ethanol | Room Temp | 30 min | 98 | nih.gov |
| Na2PdP2O7 | Water | Room Temp | 30 min | 49 | nih.gov |
| Bentonite clay K-10 | Ethanol | Room Temp | 20 min | 95 | nih.gov |
| CuSO4·5H2O | Water | - | - | - | researchgate.net |
| Cellulose Sulfuric Acid | Ethanol | Room Temp | 60 min | 90 | researchgate.net |
| H5PW6Mo4V2O40·14H2O | Ethanol:Water (1:1) | Reflux | 40 min | 96 | tandfonline.comtandfonline.com |
| None | Methanol | Room Temp | 1 min | >90 | thieme-connect.com |
| Choline (B1196258) chloride/water NADES | None | Room Temp | 5 min | >90 | rsc.org |
The development of these methodologies underscores a significant shift towards more sustainable practices in chemical synthesis, ensuring that the production of valuable compounds like this compound can be achieved with minimal environmental consequence.
Green Chemistry Principles in Quinoxaline Synthesis
Catalyst-Free and Transition-Metal-Free Protocols
In the quest for greener and more economical synthetic routes, catalyst-free and transition-metal-free protocols have gained significant traction. nih.govresearchgate.net These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as the use of ultrasound irradiation or microwave assistance, or by employing green solvents like water or ethanol. researchgate.netnih.gov
One prominent catalyst-free approach involves the reaction of phenacyl halides with 1,2-diaminoarenes. researchgate.net This domino reaction, which proceeds with sodium bicarbonate as a deacidifying agent, is lauded for its simplicity and practicality. researchgate.net Furthermore, the synthesis of various quinoxaline derivatives has been effectively achieved without any catalyst by employing ultrasound irradiation in ethanol at room temperature, leading to excellent yields in short reaction times. nih.govacs.org These transition-metal-free methods avoid the cost, toxicity, and challenges associated with removing metal catalysts from the final products. nih.govresearchgate.net
Table 1: Examples of Catalyst-Free Synthesis of Quinoxaline Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine | Benzil | Ultrasound, Ethanol, RT, 60 min | 2,3-Diphenylquinoxaline (B159395) | 98 | nih.gov |
| 4-Bromo-1,2-phenylenediamine | Benzil | Ultrasound, Ethanol, RT, 60 min | 6-Bromo-2,3-diphenylquinoxaline | 97 | nih.gov |
| o-Phenylenediamine | 3,4-Hexanedione | Ultrasound, Ethanol, RT, 60 min | 2,3-Diethylquinoxaline | 94 | nih.gov |
Application of Reusable Catalytic Systems (e.g., Nanocatalysts, Organocatalysts)
The development of reusable catalytic systems is a cornerstone of sustainable chemistry, aiming to reduce waste and cost. In quinoxaline synthesis, both nanocatalysts and organocatalysts have proven to be highly effective and recyclable.
Nanocatalysts: A variety of nanocatalysts have been employed for the synthesis of quinoxalines, offering high efficiency and the ability to be easily recovered and reused multiple times without significant loss of activity. cymitquimica.comnih.govacs.org Examples include:
ZnO nanoparticles: These have been used as an efficient and reusable catalyst for the condensation of 1,2-diketones and 1,2-diamines under solvent-free conditions at room temperature. researchgate.net
Calcium iodate (B108269) (Ca(IO3)2) nanoparticles: Fabricated via a chemical precipitation method, these have been applied as a recyclable and eco-friendly catalyst for quinoxaline synthesis. nih.gov
Cobalt-based nanocatalysts: Cobalt nanoparticles supported on materials like mesoporous SBA-15 have demonstrated excellent activity and stability, being reusable for at least ten cycles. cymitquimica.com
Magnetic Nanoparticles: Fe3O4@FeSO4-MCM-41, a magnetic nano-sized solid acid catalyst, has been used for the direct condensation of diketones and 1,2-phenylenediamines. cymitquimica.com
Organocatalysts: These metal-free catalysts are attractive due to their low toxicity and environmental impact.
Nitrilotris(methylenephosphonic acid): This organocatalyst has been used at a 5 mol% loading to synthesize various quinoxalines in high yields and short reaction times. researchgate.net
Pyrrolidine: Used in catalytic amounts for the one-pot synthesis of conjugated chalcone-quinoxalines under ultrasonic mediation. researchgate.net
Table 2: Reusable Catalysts in Quinoxaline Synthesis
| Catalyst | Reactant 1 | Reactant 2 | Conditions | Reusability | Reference |
|---|---|---|---|---|---|
| ZnO Nanoparticles | 1,2-Diketones | 1,2-Diamines | Solvent-free, RT | Up to 6 cycles | researchgate.net |
| Ca(IO3)2 Nanoparticles | o-Phenylenediamine | Benzil | Ethanol, Reflux | Multiple cycles | nih.gov |
| Co on SBA-15 | 1,2-Diamines | 1,2-Dicarbonyls | Mild conditions | At least 10 cycles | cymitquimica.com |
Energy-Efficient Activation Methods (e.g., Microwave, Ultrasonic Irradiation)
To accelerate reaction rates and often improve yields, energy-efficient activation methods like microwave (MW) and ultrasonic irradiation have been widely adopted in quinoxaline synthesis. researchgate.net These techniques frequently lead to shorter reaction times and cleaner reactions compared to conventional heating.
Microwave Irradiation: This method has been successfully used for the rapid and efficient synthesis of quinoxaline derivatives. Reactions are often conducted under solvent-free conditions or in green solvents like polyethylene (B3416737) glycol (PEG) or water, significantly reducing the environmental impact. For instance, a solvent-free microwave-assisted approach has been developed that produces high yields in just 5 minutes at 160 °C without a catalyst.
Ultrasonic Irradiation: Ultrasound has been demonstrated as a powerful tool for accelerating the synthesis of quinoxalines, often at room temperature and without the need for a catalyst. researchgate.net This method promotes reactions through acoustic cavitation, leading to high yields in significantly reduced reaction times. nih.gov Catalyst-free protocols under ultrasonic irradiation in water or ethanol have been developed for the synthesis of a wide range of quinoxaline derivatives. acs.org
Table 3: Energy-Efficient Synthesis of Quinoxaline Derivatives
| Method | Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave | Aryl-1,2-diamines, 1,2-dicarbonyl compounds | PEG-400 | Short | High | |
| Microwave | o-Phenylenediamine, Dialkyl acetylenedicarboxylate | Solvent-free | Rapid | High | |
| Ultrasound | o-Phenylenediamine, α-Bromo ketones | Ethanol, 20% NaOH | Short | High | researchgate.net |
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. This approach is valued for its high atom economy, step economy, and ability to rapidly generate molecular diversity. ipp.pt For quinoxaline synthesis, MCRs provide a powerful tool for assembling complex, functionalized scaffolds in a one-pot fashion. An example includes the three-component reaction of quinoxalin-6-amine, arylglyoxals, and 4-hydroxyquinolin-2(1H)-one in ethanol, using acetic acid as a catalyst, to produce novel 7H-pyrrolo[3,2-f]quinoxalines. ipp.pt
Solid-Phase Synthesis and Supported Reagents
Solid-phase synthesis offers significant advantages in terms of purification and automation, making it a valuable technique for creating libraries of compounds. A straightforward solid-phase synthesis of quinoxalines has been described where a polymer-bound o-phenylenediamine is reacted with α-bromoketones. The reaction proceeds in DMF at 60°C, and the desired quinoxaline products are obtained in good purity and yield after cleavage from the solid support. This method involves an initial nucleophilic substitution followed by cyclization and oxidation.
Regioselective Synthesis and Isomer Control
When using unsymmetrical starting materials, controlling the position of substituents on the quinoxaline core is a critical challenge. Regioselectivity determines the specific isomer that is formed.
Strategies for Directing Substituent Placement on the Quinoxaline Core
Several strategies have been developed to achieve regioselective synthesis of substituted quinoxalines. The reaction of 2-chloro-3-substituted quinoxalines with nucleophiles like 3(5)-methyl-5(3)-aryl-1H-pyrazoles in the presence of sodium hydride has been shown to furnish products with excellent yields and high levels of regioselectivity. nih.gov
Hypervalent iodine reagents have been employed as catalysts for the chemo- and regioselective annulation between α-iminoethanones and o-phenylenediamines to afford trisubstituted quinoxalines. Specifically, catalysts like [bis(trifluoroacetoxy)iodo]benzene (B57053) have achieved excellent regioselectivities. Furthermore, the reaction of diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives can produce 2-quinoxalinol imines regioselectively as a single isomer in good yield. The regioselectivity in these cases can be influenced by the electronic and steric properties of the substituents on both the diamine and the dicarbonyl compound, as well as the reaction conditions and choice of catalyst. researchgate.net
Investigation of Reaction Mechanisms Governing Regioselectivity
The synthesis of unsymmetrically substituted quinoxalines, such as this compound, from asymmetrically substituted o-phenylenediamines and unsymmetrical α-dicarbonyl compounds can potentially yield two different regioisomers. The control of regioselectivity is a critical aspect of these synthetic strategies.
The reaction mechanism for the condensation of o-phenylenediamines with α-dicarbonyl compounds is generally understood to proceed through a series of steps involving nucleophilic attack, dehydration, and cyclization. The regiochemical outcome of the reaction is determined by the initial nucleophilic attack of one of the non-equivalent amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the dicarbonyl compound.
Several factors can influence the regioselectivity of this reaction:
Electronic Effects: The electronic properties of the substituents on both the o-phenylenediamine and the α-dicarbonyl compound play a crucial role. Electron-donating groups on the o-phenylenediamine can increase the nucleophilicity of the adjacent amino group, while electron-withdrawing groups decrease it. Similarly, the electrophilicity of the carbonyl carbons in the α-dicarbonyl compound is influenced by its substituents. For instance, in the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from monosubstituted o-phenylenediamines and aroylpyruvates, the use of different additives like p-toluenesulfonic acid or a combination of hydroxybenzotriazole (B1436442) and N,N'-diisopropylcarbodiimide can predictably switch the regioselectivity. nih.gov
Steric Hindrance: Steric hindrance around the reacting centers can also direct the reaction towards the formation of a specific isomer. A bulkier substituent on either the diamine or the dicarbonyl compound may favor the attack of the less hindered amino group or at the less hindered carbonyl carbon.
Reaction Conditions: The reaction conditions, including the solvent, temperature, and the presence of catalysts, can significantly impact the regioselectivity. For example, in the synthesis of quinoxalin-2(1H)-ones, the choice of solvent and reaction temperature has been shown to influence the ratio of the resulting regioisomers. researchgate.net In some cases, metal-free, catalyst-free conditions can offer high regioselectivity. organic-chemistry.org
In the specific case of synthesizing this compound from 4,5-dichloro-1,2-phenylenediamine and 1-phenylpropane-1,2-dione, the initial nucleophilic attack can occur from either the amino group at position 1 or position 2 of the diamine onto either the benzoyl or the acetyl carbonyl group. The interplay of the electronic effects of the chloro substituents on the diamine and the phenyl and methyl groups on the dicarbonyl compound will ultimately determine the predominant isomer formed.
Furthermore, studies on the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown that the position of substituents on the quinoxaline ring can influence the reactivity of halogen atoms towards nucleophilic substitution. It was observed that a halogen atom at position 7 is preferentially substituted over a halogen at position 6, which is attributed to the electron-withdrawing character of the trifluoromethyl group at position 3, leading to a more stable Meisenheimer complex intermediate. mdpi.com This highlights the intricate electronic interplay within the quinoxaline system that can govern reactivity and selectivity.
Synthetic Routes for Specific Halogenated and Phenyl-Substituted Quinoxalines
The synthesis of halogenated and phenyl-substituted quinoxalines is of significant interest due to the role of these substituents in modulating the biological activity and material properties of the resulting compounds. The most common and classical method for synthesizing these derivatives is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. teb.org.tr This method is versatile and can be adapted to produce a wide range of quinoxaline analogs.
For instance, the synthesis of 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives is achieved by reacting a 1,2-dicarbonyl compound with a substituted o-phenylenediamine under reflux in glacial acetic acid for 4-5 hours. teb.org.tr This general procedure has been successfully applied to synthesize various derivatives.
The following interactive table provides examples of specific synthetic routes for various halogenated and phenyl-substituted quinoxalines, detailing the reactants, reaction conditions, and the resulting products.
| Target Compound | Reactant 1 | Reactant 2 | Reaction Conditions | Yield | Reference |
| 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline | 4,5-Dichlorobenzene-1,2-diamine | 1,2-Di(pyridin-2-yl)ethane-1,2-dione | Glacial acetic acid, reflux, 24 h | 67% | nih.gov |
| 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline | 4-Chloro-1,2-diaminobenzene | Phenylethynylene | CuCl, Chlorobenzene, 343 K | - | nih.gov |
| 2-Substituted-6-chloroquinoxalines | 2,6-Dichloroquinoxaline | Alcohols, Thiols, or Amines | TEBAC, K2CO3, DMF, 70-75°C, 6-7 h | - | rasayanjournal.co.in |
| 6-Methyl-2-phenylquinoxaline | 3,4-Diaminotoluene | 2-Bromoacetophenone | 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium hydrogensulfate, 70°C, ~1 h | - | chemicalbook.com |
| 6,7-Dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline | 4,5-Dicyano-1,2-phenylenediamine | 1,2-Bis(4-(2,3,4,5-tetraphenylphenyl)phenyl)ethane-1,2-dione | Acetic acid, reflux | High | rsc.org |
| 6,7-Dichloro-2,3-diphenylquinoxaline | 4,5-Dichloro-1,2-phenylenediamine | Benzil | - | - | hoffmanchemicals.com |
Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Core
The quinoxaline nucleus possesses a dual reactivity profile. The pyrazine (B50134) ring, with its two nitrogen atoms, is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions with suitable leaving groups. Conversely, the fused benzene (B151609) ring is more electron-rich compared to the pyrazine moiety and undergoes electrophilic substitution, although its reactivity is modulated by the electron-withdrawing effect of the fused pyrazine ring.
The chlorine atoms at the 6- and 7-positions are situated on the benzene portion of the quinoxaline core. Nucleophilic aromatic substitution (SNAr) at these positions is a key pathway for derivatization. The pyridine-type nitrogen atoms in the adjacent pyrazine ring exert an electron-withdrawing effect, which activates the entire fused ring system towards nucleophilic attack, including the C6 and C7 positions. researchgate.net This activation, however, is less pronounced than for halogens located on the pyrazine ring itself (e.g., at C2 or C3).
The displacement of these chlorine atoms typically requires reaction with potent nucleophiles under specific conditions. Studies on analogous 6,7-difluoroquinoxaline (B3116332) derivatives have shown that reactions with amines can proceed to yield mono- or di-substituted products, demonstrating the viability of nucleophilic substitution at these positions. researchgate.net The reactivity can be significantly enhanced by the presence of other strong electron-withdrawing groups on the quinoxaline ring system. nih.gov For instance, the conversion of the quinoxaline to its 1,4-dioxide form would substantially increase the electrophilicity of the carbocyclic ring, facilitating the displacement of the chloro substituents.
Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. The reaction conditions can be tailored to achieve either mono- or di-substitution. For example, reacting a dichloroquinoxaline with one equivalent of an amine under mild conditions may favor monosubstitution, while using an excess of the nucleophile at higher temperatures often leads to the disubstituted product. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on Dihaloquinoxalines
| Reactant | Nucleophile | Product | Conditions | Reference |
| 2,3-Dichloroquinoxaline | Butylamine | 2-Butylamino-3-chloroquinoxaline | Hot ethanol (B145695)/acetonitrile | researchgate.net |
| 2,3-Dichloroquinoxaline | Butylamine | 2,3-Bis(butylamino)quinoxaline | Pressure vessel, 150 °C | researchgate.net |
| 6,7-Difluoroquinoxaline | Amines | 6-Amino-7-fluoroquinoxaline | Acid catalysis | researchgate.net |
The methyl group at the 2-position of the quinoxaline ring is not an inert substituent. Its location alpha to a ring nitrogen atom makes its protons acidic, allowing for deprotonation by strong bases. This reactivity is a cornerstone for C-C bond formation and further functionalization.
Lateral deprotometallation using hindered lithium amide bases, such as lithium diethylamide (LiNEt2), can selectively remove a proton from the methyl group. researchgate.net The resulting lithiated species is a potent nucleophile that can react with a variety of electrophiles. This strategy provides a direct route to elaborate the side chain at the 2-position. researchgate.net For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively, while reaction with alkyl halides leads to chain elongation. researchgate.net
Beyond deprotonation, the methyl group can undergo oxidation. pharmacophorejournal.com Depending on the oxidizing agent and reaction conditions, it can be converted to an aldehyde, a carboxylic acid, or other oxidized forms, providing a handle for further transformations such as condensation or amidation reactions.
Table 2: Functionalization of the 2-Methyl Group on Azine Scaffolds
| Substrate | Reagent | Product Type | Reaction Type | Reference |
| Methylated quinoxaline | 1. LiNEt22. Electrophile (e.g., R-CHO) | Alcohol-substituted quinoxaline | Deprotometallation-Addition | researchgate.net |
| 2-Methylquinoxaline | Oxidizing agent (e.g., KMnO4) | Quinoxaline-2-carboxylic acid | Oxidation | pharmacophorejournal.com |
The phenyl group at the 3-position is generally stable and less reactive than the quinoxaline core itself. wikipedia.org However, it can undergo classical electrophilic aromatic substitution reactions. The quinoxaline ring system acts as a moderate electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-positions. wikipedia.org
Potential transformations include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group at the 3'-(meta) position of the phenyl ring.
Halogenation: Treatment with halogens (e.g., Br2) in the presence of a Lewis acid catalyst would lead to meta-halogenated derivatives.
Friedel-Crafts Reactions: Acylation or alkylation would also be directed to the meta-position, though the deactivated nature of the ring might require harsh reaction conditions.
The synthesis of quinoxaline derivatives bearing substituted phenyl rings, such as those with trifluoromethyl (CF3) or trifluoromethoxy (OCF3) groups, has been reported, indicating that functional groups can be incorporated into the phenyl moiety either before or after the quinoxaline ring formation. researchgate.net
Cycloaddition Reactions and Formation of Fused Ring Systems
Quinoxaline derivatives are valuable platforms for the synthesis of more complex, fused polycyclic heterocyclic systems. bohrium.comarkat-usa.org These reactions can involve either the quinoxaline ring itself or, more commonly, its substituents, which are manipulated to build new rings.
For 6,7-dichloro-2-methyl-3-phenylquinoxaline, the chloro-substituents serve as excellent handles for annulation reactions. Reaction with dinucleophiles can lead to the formation of new fused rings. For example, condensation with benzene-1,2-dithiol could yield a tetracyclic system with a fused thiadiazine ring. researchgate.net Similarly, reaction with o-phenylenediamine (B120857) could form a fused hexaazacyclic system. researchgate.net
Another strategy involves the functionalization of the methyl or phenyl groups to include moieties that can participate in intramolecular cycloadditions. Furthermore, the pyrazine ring of the quinoxaline can be a precursor to fused systems like imidazo[1,2-a]quinoxalines, which can be formed from tetrazolo[1,5-a]quinoxalines through denitrogenative annulation. nih.gov While the benzene part of the quinoxaline is a diene, its participation in Diels-Alder reactions is limited due to its aromaticity. More common are [3+2] cycloaddition reactions involving functional groups attached to the quinoxaline core. luisrdomingo.com The synthesis of furo[2,3-b]quinoxalines from 2,3-dichloroquinoxalines and alkynes is a well-established method for creating fused systems. arkat-usa.orgresearchgate.net
Redox Chemistry of Quinoxaline Derivatives
The electron-deficient nature of the pyrazine ring makes the quinoxaline scaffold redox-active. dtu.dk It can readily accept electrons, undergoing reduction, and the ring nitrogens can be oxidized.
The electrochemical reduction of quinoxaline typically proceeds via a two-electron, two-proton process to yield a 1,4-dihydroquinoxaline. dtu.dk The stability of this reduced form is highly dependent on the pH of the medium. dtu.dk The reduction potential is a key characteristic influenced by the substituents on the ring. The presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, makes the molecule easier to reduce (i.e., occurs at a less negative potential). abechem.com Some studies have shown that the electrochemical reduction can proceed through a single-electron transfer to form a radical anion intermediate. abechem.com
Chemical reduction is also a common transformation. For example, reduction of quinoxaline with formic acid in formamide (B127407) can yield the corresponding N,N'-diformyl-1,2,3,4-tetrahydroquinoxaline. rsc.org
Conversely, the nitrogen atoms of the pyrazine ring can be oxidized using reagents like peroxy acids to form quinoxaline N-oxides. nih.gov Quinoxaline 1,4-dioxides are a particularly important class of derivatives with distinct chemical reactivity and biological properties. nih.govnih.gov These N-oxide functionalities can be subsequently removed by reduction, adding to the synthetic versatility of the quinoxaline core.
Reductive metallation involves the transfer of one or more electrons from an active metal (such as lithium, sodium, or magnesium) to the quinoxaline substrate. This process generates a highly reactive radical anion or dianion species. The electron-deficient pyrazine ring is the typical site of this reduction.
This pathway is distinct from deprotometallation, which is an acid-base reaction involving the abstraction of a proton. researchgate.net In reductive metallation, a C-M bond is not typically formed unless the intermediate reacts with an electrophile. The generated radical anion or dianion can be quenched with a proton source to yield dihydro- or tetrahydroquinoxalines, or it can be trapped with various electrophiles, leading to the addition of substituents to the pyrazine ring. This method offers an alternative route to functionalize the heterocyclic portion of the molecule, complementary to nucleophilic substitution reactions.
Oxidative Transformations
The quinoxaline ring system and its substituents can undergo several oxidative reactions, leading to the formation of new functional groups and derivatives. Key oxidative transformations for this compound would likely involve the methyl group and the nitrogen atoms of the quinoxaline core.
One of the most significant reactions is the oxidation of the 2-methyl group. This benzylic-like position is activated by the adjacent aromatic quinoxaline system, making it susceptible to oxidation by various reagents. For instance, selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups on heterocyclic rings to the corresponding aldehydes. This transformation would yield 6,7-dichloro-3-phenylquinoxaline-2-carbaldehyde, a valuable intermediate for further derivatization, such as condensation reactions to form larger conjugated systems.
Another potential oxidative pathway is the more vigorous oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This reaction typically proceeds under heating and would convert the methyl group into a carboxyl group, affording 6,7-dichloro-3-phenylquinoxaline-2-carboxylic acid. This carboxylic acid derivative opens up possibilities for amide and ester formation.
Furthermore, the nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. researchgate.net This transformation would lead to the formation of this compound 1,4-di-N-oxide. The introduction of N-oxide functionalities can significantly alter the electronic properties of the quinoxaline ring, influencing its reactivity in subsequent reactions.
Table 1: Potential Oxidative Transformations of this compound
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | Selenium Dioxide (SeO₂) | 6,7-Dichloro-3-phenylquinoxaline-2-carbaldehyde | Oxidation of methyl to aldehyde |
| This compound | Potassium Permanganate (KMnO₄) | 6,7-Dichloro-3-phenylquinoxaline-2-carboxylic acid | Oxidation of methyl to carboxylic acid |
| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | This compound 1,4-di-N-oxide | N-oxidation of quinoxaline nitrogens |
Functional Group Interconversions on this compound
The structure of this compound offers multiple sites for functional group interconversions, allowing for the strategic modification of the molecule to tune its properties. These transformations can be performed on the phenyl ring, the dichloro-substituted benzene portion of the quinoxaline core, and the methyl group.
On the 3-Phenyl Group: The phenyl group is susceptible to electrophilic aromatic substitution reactions. The quinoxaline moiety is generally considered an electron-withdrawing group, which would direct incoming electrophiles to the meta and para positions of the phenyl ring. For example, sulfonation of 2,3-diphenylquinoxaline (B159395) using chlorosulfonic acid has been reported, leading to the formation of a sulfonyl chloride derivative. A similar reaction on this compound would be expected to yield the corresponding sulfonic acid or sulfonyl chloride at the para position of the phenyl ring. Other electrophilic aromatic substitutions, such as nitration (using a mixture of nitric and sulfuric acids) and halogenation (using halogens in the presence of a Lewis acid), could also be envisioned to occur primarily at the para position.
On the Dichloro-Substituted Benzene Ring: The chlorine atoms at the 6 and 7 positions are on an electron-deficient aromatic ring, making them potentially susceptible to nucleophilic aromatic substitution (SNAr). While halogens at the 2 and 3 positions of the quinoxaline ring are more activated towards SNAr, the 6 and 7 positions can also react under more forcing conditions with strong nucleophiles such as amines, alkoxides, or thiolates. These reactions would lead to the displacement of one or both chlorine atoms, allowing for the introduction of a wide range of functional groups. For instance, reaction with an amine could yield amino-quinoxaline derivatives.
Of the 2-Methyl Group: The methyl group, being in a benzylic-like position, can be functionalized through pathways other than oxidation. One common strategy is free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would convert the methyl group to a bromomethyl group (2-bromomethyl-6,7-dichloro-3-phenylquinoxaline). This brominated intermediate is a versatile precursor for further nucleophilic substitution reactions, allowing for the introduction of various functionalities such as hydroxyl, cyano, or amino groups at the 2-position.
Table 2: Potential Functional Group Interconversions for this compound
| Site of Interconversion | Reaction Type | Reagent(s) | Potential Product(s) |
| 3-Phenyl Group | Electrophilic Aromatic Substitution (Sulfonation) | Fuming H₂SO₄ or ClSO₃H | 4-(6,7-Dichloro-2-methylquinoxalin-3-yl)benzenesulfonic acid |
| 3-Phenyl Group | Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 6,7-Dichloro-2-methyl-3-(4-nitrophenyl)quinoxaline |
| 6,7-Dichloro Benzene Ring | Nucleophilic Aromatic Substitution | Amine (e.g., R₂NH), heat | 6-Amino-7-chloro-2-methyl-3-phenylquinoxaline and/or 7-Amino-6-chloro-2-methyl-3-phenylquinoxaline |
| 2-Methyl Group | Free-Radical Halogenation | N-Bromosuccinimide (NBS), initiator | 2-(Bromomethyl)-6,7-dichloro-3-phenylquinoxaline |
| 2-(Bromomethyl) Group | Nucleophilic Substitution | NaCN | (6,7-Dichloro-3-phenylquinoxalin-2-yl)acetonitrile |
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Analysis Techniques for Quinoxaline (B1680401) Derivatives
Spectroscopy is the principal tool for determining the molecular structure of newly synthesized compounds. Each method provides unique pieces of the structural puzzle, and together they offer a complete picture of the compound's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 6,7-Dichloro-2-methyl-3-phenylquinoxaline is expected to show distinct signals corresponding to each type of proton. The methyl group protons would typically appear as a singlet. The protons of the phenyl group would produce a series of multiplets in the aromatic region, while the two protons on the dichlorinated benzene (B151609) portion of the quinoxaline core would each present as a singlet due to their isolation from neighboring protons. For structurally similar compounds like 6,7-dichloro-2-phenylquinoxaline, the quinoxaline protons appear as singlets at δ 8.27 and δ 8.23 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For the related 6,7-dichloro-2,3-diphenylquinoxaline, carbon signals for the chlorinated ring appear around δ 134.54, 140.04, and 154.59 ppm. rsc.org The spectrum for the title compound would show distinct peaks for the methyl carbon, the carbons of the phenyl ring, and the carbons of the quinoxaline system.
Advanced Techniques: Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. Two-dimensional NMR (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the atoms within the molecule. mdpi.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl Protons | ¹H | ~2.5 - 2.8 | Singlet |
| Phenyl Protons | ¹H | ~7.3 - 7.6 | Multiplet |
| Quinoxaline Protons (H-5, H-8) | ¹H | ~8.1 - 8.3 | Singlet |
| Methyl Carbon | ¹³C | ~20 - 25 | |
| Phenyl Carbons | ¹³C | ~128 - 140 | |
| Quinoxaline Carbons | ¹³C | ~129 - 155 |
Vibrational spectroscopy techniques such as Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net
IR Spectroscopy: The IR spectrum of a quinoxaline derivative typically displays characteristic absorption bands. For a related compound, 6-methyl-2,3-diphenylquinoxaline, key stretches are observed for aromatic C-H at 3045 cm⁻¹, the C=N bond of the quinoxaline ring at 1566.5 cm⁻¹, and the C-N bond at 1330 cm⁻¹. vixra.orgsymbiosisonlinepublishing.com For this compound, additional strong absorptions corresponding to the C-Cl stretching vibrations would be expected in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The analysis of the FT-Raman spectrum of related dichlorinated heterocyclic compounds has been shown to be a valuable characterization tool. researchgate.net
Interactive Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | ~3100 - 3000 |
| Methyl C-H | Stretch | ~2980 - 2870 |
| C=N (Quinoxaline Ring) | Stretch | ~1620 - 1550 |
| C=C (Aromatic Rings) | Stretch | ~1600 - 1450 |
| C-N | Stretch | ~1350 - 1250 |
| C-Cl | Stretch | ~850 - 550 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. nist.gov
Standard MS: For this compound (C₁₅H₁₀Cl₂N₂), the calculated molecular weight is 289.16. chemscene.com The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 289. A characteristic feature would be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). This results in prominent peaks at M+2 (from one ³⁷Cl) and M+4 (from two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. csic.es For a related compound, 2,3-bis(2-chlorophenyl)quinoxaline, the calculated mass for [M+H]⁺ was 351.0456 and the found mass was 351.0457, demonstrating the precision of the technique. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
Interactive Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀Cl₂N₂ |
| Molecular Weight (Nominal) | 289 |
| Molecular Weight (Monoisotopic) | 288.0272 |
| HRMS [M+H]⁺ (Calculated) | 289.0348 |
| Key Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ |
| Isotopic Peak Ratio | ~9:6:1 |
UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study conjugated systems. Quinoxaline derivatives are known to be chromophoric and exhibit distinct absorption bands. semanticscholar.org Studies on similar quinoxaline structures, such as 6-methyl-2,3-diphenylquinoxaline, show characteristic absorptions corresponding to π-π* transitions of the aromatic system at shorter wavelengths (around 250 nm) and n-π* transitions involving the nitrogen heteroatoms at longer wavelengths (around 350 nm). vixra.orgsymbiosisonlinepublishing.com
Interactive Table 4: Expected Electronic Transitions
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π | Phenyl & Quinoxaline Rings | ~250 - 270 |
| n → π | Quinoxaline Ring (N atoms) | ~340 - 360 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions. mdpi.com For a related di-substituted 6,8-dichloroquinoxaline derivative, X-ray analysis confirmed the compound crystallized in the monoclinic space group P2₁/c. nih.gov Such an analysis of this compound would unambiguously determine the planarity of the quinoxaline core and the torsional angle of the phenyl group relative to the main heterocyclic ring system. nih.gov
Interactive Table 5: Data Obtainable from X-ray Crystallography
| Parameter | Description |
| Crystal System | The geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |
| Bond Angles | The angles formed between three connected atoms (in degrees). |
| Torsion Angles | The dihedral angles describing the rotation around a bond. |
| Intermolecular Interactions | Identification of non-covalent forces like π-stacking or hydrogen bonds. |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of quinoxaline derivatives. rsc.org A reversed-phase C18 column is commonly used with a mobile phase, such as a methanol/water gradient, to separate the target compound from impurities.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another effective method for purity analysis, especially for volatile and thermally stable compounds like quinoxaline derivatives. rsc.org
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. semanticscholar.org
Computational and Theoretical Investigations of 6,7 Dichloro 2 Methyl 3 Phenylquinoxaline
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmaterenvironsci.comgrowingscience.com It is widely applied to predict the properties of molecules like quinoxaline (B1680401) derivatives, offering a balance between accuracy and computational cost. jmaterenvironsci.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-31G(d,p). jmaterenvironsci.comnih.govnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. scielo.br For 6,7-dichloro-2-methyl-3-phenylquinoxaline, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
A key aspect of its structure is the rotational freedom of the phenyl group attached at the 3-position relative to the planar quinoxaline ring. Conformational analysis, using methods like DFT, can determine the energy barriers associated with this rotation. scielo.br Studies on similar bicyclic systems have shown that even small energy differences, on the order of a few kcal/mol, can dictate the preferred conformation in different environments. scielo.br The planarity of the quinoxaline core, substituted with chloro, methyl, and phenyl groups, would be confirmed by these calculations, which check for the absence of imaginary frequencies in the vibrational analysis, ensuring a true energy minimum is found. nih.gov
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them is known as the HOMO-LUMO energy gap (ΔE), a critical parameter for determining molecular reactivity, stability, and optical properties. nih.govossila.com
A smaller energy gap generally implies higher reactivity and polarizability and is associated with the molecule's ability to engage in charge transfer interactions. nih.gov While specific values for this compound require dedicated calculation, data from analogous quinoxaline derivatives provide insight into the expected electronic characteristics. These studies show how different substituents influence the HOMO and LUMO energy levels. jmaterenvironsci.compcbiochemres.comumich.edu
Table 1: Examples of Calculated Electronic Properties for Quinoxaline Derivatives
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| 3-methyl-1-prop-2-ynylquinoxalin-2(1H)-one (Pr-N-Q=O) | DFT/B3LYP/6-31G(d,p) | -6.93 | -1.66 | 5.27 | jmaterenvironsci.com |
| 3-methyl-1-prop-2-ynylquinoxaline-2(1H)-thione (Pr-N-Q=S) | DFT/B3LYP/6-31G(d,p) | -6.42 | -2.09 | 4.33 | jmaterenvironsci.com |
| 6,7-Difluoro-2,3-diphenylquinoxaline (67D) | DFT/B3LYP/6-31G | -6.21 | -2.04 | 4.17 | pcbiochemres.com |
This table presents data for analogous compounds to illustrate the typical range of values obtained through DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The map displays the electrostatic potential on the electron density surface, with different colors indicating various potential values. nih.gov
Red/Yellow Regions : Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For this compound, these would likely be concentrated around the nitrogen atoms of the quinoxaline ring due to their high electronegativity.
Blue Regions : Indicate positive potential (electron-poor), corresponding to sites prone to nucleophilic attack. These are expected around the hydrogen atoms.
Green Regions : Represent neutral or zero potential areas. nih.gov
The MEP map for this compound would reveal how the electron-withdrawing chlorine atoms and the aromatic phenyl group modulate the electron distribution across the quinoxaline scaffold, providing a roadmap for its chemical reactivity. researchgate.netresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, such as their electronic absorption and emission spectra (UV-Visible and fluorescence). growingscience.comnih.gov By simulating electronic transitions, primarily the HOMO→LUMO transition, TD-DFT can predict the absorption maxima (λmax). nih.gov
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. nih.gov
Molecular docking simulations for this compound would involve placing the molecule into the active site of various target proteins implicated in disease. Quinoxaline derivatives have been successfully docked into the active sites of several enzymes and receptors, demonstrating their therapeutic potential. nih.govnih.govresearchgate.net
The simulation calculates a binding affinity or docking score (often in kcal/mol), which estimates the strength of the interaction. nih.govresearchgate.net A lower (more negative) binding energy generally indicates a more stable ligand-receptor complex. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
For example, docking studies on similar quinoxaline derivatives have explored their potential as inhibitors for targets like VEGFR-2 in cancer and α-glucosidase in diabetes. nih.govnih.gov A docking study of this compound would likely show the phenyl group and quinoxaline core engaging in hydrophobic and stacking interactions, while the nitrogen and chlorine atoms could act as hydrogen bond acceptors.
Table 2: Examples of Molecular Docking Results for Quinoxaline Derivatives with Biological Targets
| Compound Class | Target Protein (PDB ID) | Best Binding Energy (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Diphenylquinoxaline-6-carbohydrazide hybrids | α-glucosidase | -2.2 to -5.8 | Not specified | nih.gov |
| 3-Methylquinoxaline derivatives | VEGFR-2 | IC50 of 3.2 nM (for compound 27a) | Not specified | nih.gov |
| 2,3-Diphenylquinoxaline (B159395) derivatives (MDBD) | c-Met kinase (3F66) | -10.8 | ARG1086, MET1211 | researchgate.net |
| 2,3-Diphenylquinoxaline derivatives | β-tubulin | Not specified | Electron-donating groups at positions 2/3 and electron-withdrawing groups at position 6 enhanced activity. | researchgate.net |
This table summarizes findings for various quinoxaline derivatives to illustrate the application and outcomes of molecular docking studies.
Analysis of Specific Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking, Hydrophobic Interactions)
Computational studies on various quinoxaline derivatives consistently highlight the importance of non-covalent interactions in their biological activity and crystal packing.
Hydrogen Bonds: For quinoxaline derivatives, hydrogen bonding is a critical interaction. The nitrogen atoms within the quinoxaline ring are capable of acting as hydrogen bond acceptors. nih.govresearchgate.net In amino-substituted quinoxalines, for instance, a common 'pincer' hydrogen-bond motif is observed where a quinoxaline nitrogen atom accepts two N-H···N hydrogen bonds. nih.govresearchgate.net While this compound lacks strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds may play a role in its interactions and crystal packing, a phenomenon observed in other chlorinated heterocyclic systems. rsc.org
π-π Stacking: The planar aromatic nature of the quinoxaline core and the appended phenyl ring makes π-π stacking a significant intermolecular force. nih.govyoutube.comwikipedia.org These interactions are crucial for the stability of crystal structures and for the binding of such molecules within the active sites of biological macromolecules like proteins and DNA. nih.gov The presence of electron-withdrawing chlorine atoms on the quinoxaline ring can influence the quadrupole moment of the aromatic system, thereby modulating the strength and geometry of π-π stacking interactions. youtube.com Studies on similar aromatic systems show that substituents can significantly affect the stability of stacked dimers. scirp.org
Hydrophobic Interactions: The phenyl group and the methyl group on the quinoxaline core contribute to the molecule's hydrophobic character. These groups can engage in hydrophobic interactions within the binding pockets of proteins, which are often lined with nonpolar amino acid residues. nih.govyoutube.com These interactions are a major driving force for ligand-protein binding.
A summary of potential intermolecular interactions for this compound based on related compounds is presented below.
| Interaction Type | Potential Role in this compound |
| Hydrogen Bonds | Weak C-H···N and C-H···Cl bonds may influence crystal packing and receptor binding. |
| π-π Stacking | The quinoxaline and phenyl rings can participate in stacking interactions, crucial for binding to aromatic residues in proteins and for solid-state structure. |
| Hydrophobic Interactions | The methyl and phenyl substituents can form favorable interactions with nonpolar regions of binding sites. |
| Halogen Bonds | The chlorine atoms could potentially act as halogen bond donors, interacting with nucleophilic sites. |
Identification of Potential Binding Pockets and Key Residues
Molecular docking studies on various quinoxaline derivatives have provided insights into their potential binding modes within different protein active sites. Although no specific docking studies for this compound were found, results from related compounds can suggest potential key interactions.
For example, in studies of quinoxaline derivatives as inhibitors of Apoptosis Signal-regulated Kinase 1 (ASK1), key hydrogen bonds were formed with residues such as Lys709 and Val757 in the active site. nih.gov The phenyl group of such inhibitors often occupies a solvent-exposed region. nih.gov In another study on 2,3-diphenylquinoxaline derivatives as tubulin inhibitors, it was found that compounds with electron-withdrawing groups were effective. nih.gov This suggests that the dichloro substitution in this compound could be significant for its interaction with certain biological targets.
Docking studies of quinoxaline compounds with cruzain, a cysteine protease, have shown that these molecules can bind to sites adjacent to the main catalytic site, such as the AS2 pocket. nih.gov The binding is influenced by the nature of the substituents on the quinoxaline ring.
Based on these findings, key amino acid residues that could potentially interact with this compound in a hypothetical binding pocket are summarized in the following table.
| Interacting Residue Type | Potential Interaction with this compound |
| Aromatic (e.g., Trp, Tyr, Phe) | Could engage in π-π stacking with the quinoxaline and phenyl rings. |
| Polar/Charged (e.g., Lys, Asp, Glu) | Could form hydrogen bonds with the quinoxaline nitrogen atoms or interact with the chlorine substituents. |
| Aliphatic/Nonpolar (e.g., Val, Leu, Ile) | Could form hydrophobic interactions with the methyl and phenyl groups. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoxaline derivatives, both 2D and 3D-QSAR models have been developed to predict activities such as anti-tubercular and antifungal effects. nih.govmdpi.com
The general process of QSAR modeling involves:
Data Set Selection: A group of structurally related compounds with known biological activities is chosen.
Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, steric, hydrophobic) are calculated for each molecule.
Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For quinoxaline derivatives, 3D-QSAR studies have highlighted the importance of steric and electrostatic fields in determining their activity. nih.gov These models can generate contour maps that visualize regions where bulky groups or specific electrostatic properties would be favorable or unfavorable for activity, thus guiding the design of new, more potent compounds. mdpi.com
Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their complexes. nih.gov These simulations can provide detailed insights into the conformational flexibility of a molecule, its interactions with its environment (like a solvent or a protein), and the stability of ligand-protein complexes. pcbiochemres.com
For a molecule like this compound, MD simulations could be employed to:
Explore Conformational Space: Determine the preferred rotational orientations (conformational landscape) of the phenyl group relative to the quinoxaline core.
Analyze Binding Stability: If docked into a protein active site, MD simulations can assess the stability of the binding pose over time and analyze the dynamics of intermolecular interactions.
Calculate Binding Free Energies: Advanced MD-based methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to its target, providing a more accurate prediction of binding affinity than docking alone. nih.gov
While no specific MD simulation studies for this compound were identified, studies on similar heterocyclic compounds have successfully used these techniques to understand their behavior at an atomic level. nih.govpcbiochemres.com
Mechanistic Investigations of Biological Interactions of Quinoxaline Derivatives
Molecular Pathways Affected by Quinoxaline (B1680401) Scaffolds
The core structure of quinoxaline is a key determinant of its biological profile, enabling it to engage with a range of cellular targets. Research into this class of compounds has illuminated several key pathways that are affected.
Interactions with Cellular Proliferation Pathways
Quinoxaline derivatives have been shown to exert significant effects on cellular proliferation, often leading to growth inhibition in cancer cell lines. Studies on 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives have demonstrated that their impact on cell proliferation is dependent on the specific substituents at the 2 and 3 positions, as well as the cell line being tested. teb.org.tr For instance, certain derivatives have shown inhibitory effects on H-ras activated cancer cells (5RP7) but not on normal cells (F2408), suggesting a degree of selectivity. teb.org.tr
A close analog, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has been found to induce growth inhibition in malignant T-cells by triggering apoptosis. nih.gov This process is a cornerstone of cellular proliferation control. The apoptotic effect of DCQ was confirmed through flow cytometry and ELISA-based assays, indicating a programmed cell death pathway is activated. nih.gov This suggests that 6,7-Dichloro-2-methyl-3-phenylquinoxaline may also interfere with cellular proliferation by promoting apoptosis. The mechanism for DCQ involves the upregulation of key proteins p53 and p21, which are critical mediators of cell cycle arrest and apoptosis, and the downregulation of the anti-apoptotic protein Bcl-2α. nih.gov
| Compound Analogue | Cell Line | Effect | Molecular Observation |
|---|---|---|---|
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Malignant T-cells (C91-PL, HuT-102) | Dose-dependent growth inhibition, Induction of apoptosis | Upregulation of p53 and p21, Downregulation of Bcl-2α |
| Various 6,7-dichloro-2,3-disubstituted-quinoxalines | 5RP7 (H-ras activated cancer cells) | Inhibition of cell proliferation | Inhibition of DNA synthesis |
| Various 6,7-dichloro-2,3-disubstituted-quinoxalines | F2408 (normal cells) | Less to no inhibition of cell proliferation | - |
Enzymatic Inhibition Mechanisms
The quinoxaline scaffold is a common feature in various enzyme inhibitors. While direct enzymatic inhibition data for this compound is limited, studies on related compounds provide valuable insights. For example, a series of 3-phenyl-substituted quinoxalines were evaluated for their inhibitory activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for nucleotide synthesis and, consequently, cell proliferation. nih.gov Certain derivatives showed appreciable activity against DHFR, suggesting this as a potential mechanism of action for this class of compounds. nih.gov
Furthermore, other quinoxaline derivatives have been designed and synthesized as potent and selective inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. nih.gov Another related compound, 6,7-dichloro-2-methylo-5,8-quinolinedione, has been shown to be a good substrate for the enzyme DT-diaphorase (NQO1), highlighting the potential for quinoxaline-like structures to interact with enzymatic systems. mdpi.com
Nucleic Acid Interactions
The ability to interact with DNA is a known mechanism for many anticancer agents. Research on 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives has explored their effects on DNA synthesis. teb.org.tr As proteins are generated based on the genetic information encoded in DNA, inhibiting DNA synthesis is a key strategy in curbing cell proliferation. teb.org.tr The study demonstrated that the cytotoxic and antiproliferative effects of these compounds could be linked to their ability to interfere with DNA synthesis. teb.org.tr The specific nature of this interaction, such as intercalation or groove binding, remains an area for further investigation for this compound.
Modulation of Signaling Pathways
Quinoxaline derivatives can modulate various intracellular signaling pathways. The analog DCQ was found to modulate the expression of transforming growth factor (TGF), increasing TGF-β1 transcripts while decreasing TGF-α mRNA in several malignant T-cell lines. nih.gov This modulation of a key signaling pathway contributes to its antiproliferative and apoptotic effects. nih.gov
Additionally, another dichlorinated quinoxaline derivative, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate, acts as an antagonist at excitatory amino acid receptors, specifically NMDA and non-NMDA receptors in the central nervous system. nih.gov This demonstrates that the 6,7-dichloroquinoxaline (B20963) scaffold can interact with and modulate crucial signaling pathways in the nervous system.
Structure-Mechanism Relationship Studies for Halogenated Quinoxalines
The presence and position of halogen substituents on the quinoxaline ring are critical in determining the compound's biological activity and mechanism of action.
Influence of Halogen Substituents on Molecular Interactions
The introduction of chlorine atoms into a molecule can significantly alter its biological activity. eurochlor.org The two chlorine atoms at the 6 and 7 positions of this compound have a profound influence on its physicochemical properties and, consequently, its molecular interactions.
Halogen substituents, like chlorine, modulate activity through several mechanisms:
Lipophilicity : The addition of chlorine atoms generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins. researchgate.net
Electronic Effects : Chlorine is an electron-withdrawing group. This property can influence the electron distribution across the quinoxaline ring system, affecting its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets. researchgate.net Structure-activity relationship (SAR) studies on some quinoxaline series have shown that the presence of electron-withdrawing groups like chlorine can decrease activity compared to electron-donating groups in specific assays. mdpi.commdpi.com
Steric Factors : The size of the chlorine atoms can influence how the molecule fits into a binding site on a protein or interacts with DNA, providing steric hindrance or favorable contacts that can enhance or diminish activity.
Halogen Bonding : The chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This type of interaction is increasingly recognized as important in drug-receptor binding.
| Physicochemical Effect of Chlorine | Consequence on Molecular Interaction |
|---|---|
| Increased Lipophilicity | Enhanced membrane permeability and interaction with hydrophobic binding sites. |
| Electron-Withdrawing Nature | Modulation of the electron density of the aromatic system, affecting non-covalent interactions. |
| Steric Bulk | Influences the fit and orientation within a biological target's binding site. |
| Potential for Halogen Bonding | Provides an additional specific, directional non-covalent interaction with target molecules. |
Role of Methyl and Phenyl Groups in Mechanistic Specificity
The biological activity and mechanistic specificity of quinoxaline derivatives are significantly influenced by the nature and position of substituents on the core ring structure. Among these, the methyl and phenyl groups at the 2 and 3 positions, respectively, play a crucial role in modulating the pharmacological effects of compounds like this compound. Structure-activity relationship (SAR) studies have consistently shown that these groups are critical for interaction with biological targets and determining the potency and selectivity of the molecule. nih.govmdpi.comresearchgate.net
The phenyl group at the C3 position is a key determinant of activity. Modifications to this aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, can drastically alter the compound's biological profile. mdpi.com For instance, studies on various quinoxaline derivatives have established that the substitution pattern on the phenyl ring is a primary factor in their inhibitory activities. researchgate.net The electronic characteristics and lipophilicity conferred by the phenyl group and its substituents can affect how the molecule binds to target enzymes or receptors. nih.gov For example, in a series of anticancer quinoxalines, the presence of a chloro-substitution at the fourth position of the phenyl ring resulted in excellent activity against MCF-7 and HCT116 cell lines. mdpi.com This highlights the phenyl ring's role in orienting the molecule within a binding site and forming key interactions.
| Compound | Substitutions | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound 11 | Chloro-substitution at 4th position of phenyl ring | MCF-7 | 9 |
| Compound 11 | Chloro-substitution at 4th position of phenyl ring | HCT116 | 2.5 |
| Compound 18 | Methyl group on a fused ring | MCF-7 | 22.11 ± 13.3 |
| Compound 17 | Unsubstituted fused ring | A549 | 46.6 ± 7.41 |
| Compound 17 | Unsubstituted fused ring | HCT-116 | 48 ± 8.79 |
In Vitro Studies Elucidating Molecular and Cellular Responses
High-Throughput Screening for Target Identification
High-Throughput Screening (HTS) is a pivotal technology in modern drug discovery and molecular biology, enabling the rapid testing of thousands to millions of chemical compounds for their biological activity against a specific target. drugtargetreview.combmglabtech.com This methodology is crucial for identifying "hits"—compounds that modulate the function of a biological target in a desired manner—which then serve as starting points or "leads" for drug development. drugtargetreview.comlabmanager.com The process leverages automation, robotics, and sensitive detection methods to conduct a massive number of tests in a short period, making it a highly efficient strategy for exploring large compound libraries. bmglabtech.comlabmanager.com
The HTS workflow for target identification typically involves several key stages. labmanager.com First, a biological assay is developed that is sensitive, reliable, and suitable for automation. bmglabtech.com This assay is designed to measure a specific biological event, such as enzyme activity or protein binding. drugtargetreview.com A large library of diverse chemical compounds is then screened using this assay. drugtargetreview.com The screening process is highly automated, with robotic systems handling liquid dispensing and plate movements to ensure consistency and speed. bmglabtech.com Data acquisition and analysis are performed to identify compounds that produce a significant response compared to controls. labmanager.com These initial hits undergo a secondary screening phase to confirm their activity and eliminate false positives. labmanager.com
While specific HTS data for the direct target identification of this compound is not detailed in the available literature, this methodology is standard for elucidating the mechanisms of novel quinoxaline derivatives. nih.govnih.gov The advantage of HTS is that it is driven by functional activity, which can lead to the discovery of compounds with novel chemical structures and mechanisms of action, as it does not depend on pre-existing knowledge of binding modes. drugtargetreview.com For a compound like this compound, HTS could be employed to screen it against panels of kinases, proteases, or other enzyme families, as well as cellular assays that measure broader effects like apoptosis or cell proliferation, to identify its primary molecular targets and begin to unravel its mechanism of action. drugtargetreview.com
| Phase | Description | Objective |
|---|---|---|
| Assay Preparation | Selection and optimization of assay type, size, and detection method. Preparation of samples. | Develop a robust and scalable assay for screening. |
| Pilot Screen | A small-scale run to validate all components of the process (robotics, chemistry, data handling). | Ensure the screening system is functioning correctly before the full-scale screen. |
| Primary Screen | Screening of the entire selected compound library against the biological target. | Identify initial "hits" from a large pool of compounds. |
| Secondary Screen | Re-testing of primary hits to confirm activity and rule out false positives. Often involves dose-response curves. | Validate hits and prioritize them for further investigation. |
| Lead Selection | Selection of confirmed and potent compounds for further development based on activity, selectivity, and other properties. | Identify promising lead compounds for medicinal chemistry optimization. |
Advanced Applications and Materials Science Research
Organic Electronics and Optoelectronic Materials
The quinoxaline (B1680401) moiety is a well-established electron-deficient system, making it a valuable component in the design of n-type organic materials for electronic and optoelectronic devices. nih.gov The presence of two nitrogen atoms in the pyrazine (B50134) ring lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. researchgate.net The addition of electron-withdrawing groups, such as the two chlorine atoms at the 6 and 7 positions in the target molecule, is a common strategy to further lower the LUMO level, enhancing electron-accepting capabilities. nih.gov
Quinoxaline derivatives are versatile components in organic semiconductors, primarily recognized for their electron-transporting properties. symbiosisonlinepublishing.com Their high electron affinity and good thermal stability make them suitable for various electronic applications. kaust.edu.sa
The fundamental structure of 6,7-Dichloro-2-methyl-3-phenylquinoxaline suggests its potential as an Electron-Transporting Material (ETM). The dichloro-substituted quinoxaline core acts as a strong electron acceptor, a key requirement for efficient ETMs. nih.gov In principle, this compound could be utilized in multilayer organic electronic devices, such as organic light-emitting diodes or organic solar cells, to facilitate the movement of electrons from the photoactive or emissive layer to the cathode. Research on analogous structures, like 6,7-difluoro-2,3-diphenylquinoxaline, has shown that halogenation of the quinoxaline core is an effective strategy for developing high-performance electron-accepting materials. nih.gov
Non-fullerene acceptors (NFAs) are a critical area of research in organic solar cells (OSCs), offering tunable energy levels and strong light absorption compared to traditional fullerene-based acceptors. rsc.orgresearchgate.net Electron-deficient units like quinoxaline are frequently incorporated as the central core in NFA designs. worktribe.com For instance, unfused NFAs have been synthesized using an electron-deficient quinoxaline core linked to electron-donating units. worktribe.com The 6,7-dichloro substitution pattern on the phenylquinoxaline core would enhance its electron-accepting strength, a desirable characteristic for an NFA. While specific studies on NFAs incorporating the this compound unit are not documented, its structural motifs align with the design principles of modern NFAs, which often balance a strong acceptor core with donor arms to tune the material's absorption profile and energy levels. worktribe.com
| Core Structure | Key Features | Potential Role of 6,7-Dichloro Substitution | Reference Device Performance (Analogues) |
|---|---|---|---|
| Quinoxaline (Qx) | Electron-deficient; High thermal stability | Lowers LUMO energy, enhances electron affinity | PCEs over 12% have been achieved with fluorinated quinoxaline-based NFAs. nih.gov |
Quinoxaline units are valuable building blocks for π-conjugated polymers used in organic electronics. researchgate.net When copolymerized with electron-donating monomers, they create donor-acceptor (D-A) polymers with tunable band gaps and charge transport properties. A prominent example is the polymer PTQ10, based on a 6,7-difluoro-quinoxaline unit, which has achieved high power conversion efficiencies (PCEs) in polymer solar cells. nih.gov The 6,7-dichloro-quinoxaline moiety could similarly be incorporated into polymer backbones to create materials for organic photovoltaics or organic thin-film transistors (OTFTs). The chlorine atoms would contribute to lowering the polymer's LUMO, potentially improving its performance as an n-type or ambipolar semiconductor.
In the field of Organic Light-Emitting Diodes (OLEDs), quinoxaline derivatives have been explored as both host materials and electron-transporting layer components. symbiosisonlinepublishing.comkaust.edu.sa Their high electron affinity ensures efficient electron injection from the cathode, and their typically high triplet energy makes them suitable hosts for phosphorescent emitters. While the specific electroluminescent properties of this compound have not been reported, related quinoxaline-carbazole compounds have been investigated as emitters, including for thermally activated delayed fluorescence (TADF). researchgate.net The combination of the electron-deficient dichloro-quinoxaline core and the phenyl/methyl substituents could lead to materials with specific charge transport and emission characteristics relevant to OLED applications.
The fluorescence properties of quinoxaline derivatives can be tuned by modifying the substituents on the core structure. Some multi-aryl substituted quinoxalines are known to exhibit Aggregation-Induced Emission (AIE), a phenomenon where molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. researchgate.net This property is highly desirable for applications in solid-state lighting and sensing. AIE in quinoxaline systems is often attributed to the restriction of intramolecular rotation (RIR) of phenyl substituents in the aggregated state. The this compound molecule, with its phenyl group at the 3-position, possesses a rotatable bond that could potentially give rise to AIE or aggregation-caused quenching (ACQ) depending on its crystal packing and intermolecular interactions. Studies on 2,3,6,7-tetraphenylquinoxaline have demonstrated AIE characteristics, suggesting that the core structure is amenable to this phenomenon.
| Compound Type | Observed Phenomenon | Emission Color Range (Analogues) | Potential Mechanism |
|---|---|---|---|
| Multi-aryl substituted quinoxalines | Aggregation-Induced Emission (AIE) | Deep Blue to Green | Restriction of Intramolecular Rotation (RIR) |
Chemically Controllable Switches
While direct experimental studies on this compound as a chemically controllable switch are not extensively documented, the inherent properties of the quinoxaline scaffold suggest its potential in this area. The quinoxaline ring system is redox-active, meaning it can accept and donate electrons. This property is fundamental to the design of molecular switches. The introduction of dichloro and phenyl groups can modulate these electronic properties. For instance, the electron-withdrawing nature of the chlorine atoms can influence the reduction potential of the quinoxaline core, a key parameter in electrochemical switching.
Furthermore, the nitrogen atoms in the quinoxaline ring can be protonated and deprotonated, leading to significant changes in the molecule's electronic and photophysical properties. This reversible acid-base chemistry could be harnessed to create pH-controlled molecular switches, where the "on" and "off" states correspond to the protonated and deprotonated forms of the molecule, respectively. The fluorescence of such a system could potentially be modulated by pH, offering a mechanism for a fluorescent molecular switch.
| Potential Switching Mechanism | Stimulus | Potential Outcome |
| Redox Activity | Electrical Potential | Change in electronic state |
| Protonation/Deprotonation | pH Change | Alteration of optical properties (e.g., fluorescence) |
Ligand Chemistry and Catalysis
The quinoxaline framework, with its two nitrogen donor atoms, is a well-established building block for designing ligands for transition metal complexes. These complexes, in turn, can exhibit catalytic activity in a variety of organic transformations.
The nitrogen atoms in the pyrazine ring of this compound make it a potential bidentate ligand, capable of coordinating to a metal center to form a stable chelate ring. The electronic properties of the quinoxaline ligand play a crucial role in determining the stability and reactivity of the resulting metal complex. The two chlorine atoms on the benzene (B151609) ring of this compound are electron-withdrawing, which can decrease the electron density on the nitrogen atoms. This can influence the ligand's donor strength and the redox properties of the metal center it coordinates to. The phenyl and methyl groups introduce steric bulk, which can affect the coordination geometry around the metal and the accessibility of substrates to the catalytic site.
Research on related dichloro-quinoxaline ligands has shown their utility in forming complexes with various transition metals. chemscene.com These studies provide a foundation for exploring the coordination chemistry of this compound.
Transition metal complexes bearing quinoxaline-based ligands have been investigated as catalysts in a range of organic reactions. The catalytic activity is highly dependent on the nature of both the metal and the ligand. While specific catalytic applications of this compound complexes are not yet widely reported, the structural features of the ligand suggest potential utility in several areas. For example, the electron-deficient nature of the quinoxaline core, enhanced by the chloro substituents, could make its metal complexes suitable for catalyzing oxidative reactions. Conversely, the tunable steric environment provided by the methyl and phenyl groups could be exploited to achieve selectivity in catalytic transformations. The development of catalysts is a growing field in organic synthesis. nih.gov
| Potential Catalytic Application | Rationale |
| Oxidation Reactions | Electron-deficient nature of the ligand may stabilize higher oxidation states of the metal center. |
| Cross-Coupling Reactions | The ligand can stabilize the metal center in various oxidation states required for the catalytic cycle. |
| Asymmetric Catalysis | Chiral derivatives could be synthesized to induce enantioselectivity. |
Analytical Chemistry Applications
The inherent photophysical properties of the quinoxaline ring system have led to the exploration of its derivatives in various analytical applications, including fluorescent sensing and derivatization.
Many quinoxaline derivatives exhibit fluorescence, a property that is highly sensitive to the molecular structure and the local environment. This makes them attractive candidates for use as fluorescent labels or derivatization reagents. In chemical analysis, a non-fluorescent or weakly fluorescent analyte can be reacted with a fluorescent derivatization reagent to produce a highly fluorescent product that can be easily detected and quantified. While the specific use of this compound as a fluorescent derivatization reagent has not been detailed, related quinoxaline structures have been successfully employed for this purpose. The presence of reactive sites on the quinoxaline core or its substituents would be necessary to enable covalent attachment to analytes.
The ability of the quinoxaline nitrogen atoms to undergo protonation forms the basis of their application in pH sensing. chemscene.com Protonation can significantly alter the electronic structure of the molecule, leading to changes in its absorption and emission spectra. This change in optical properties can be correlated with the pH of the solution. For a quinoxaline derivative to function as a pH sensor, it should exhibit a distinct and measurable change in its fluorescence or color upon protonation. The pKa of the quinoxaline derivative determines the pH range over which it is an effective sensor. The substituents on the quinoxaline ring can be modified to tune the pKa and the photophysical response to pH changes. The electron-withdrawing chloro groups in this compound would be expected to decrease the basicity of the nitrogen atoms, shifting its pH-sensing range to more acidic conditions.
| Sensing Application | Principle | Key Molecular Feature |
| pH Sensing | Protonation/deprotonation of quinoxaline nitrogens alters photophysical properties. chemscene.com | Basicity of nitrogen atoms, influenced by substituents. |
| Ion Sensing | Coordination of metal ions to the nitrogen atoms can modulate fluorescence. | Chelating ability of the quinoxaline core. |
Future Research Directions and Emerging Opportunities
Design and Synthesis of Novel Quinoxaline (B1680401) Scaffolds with Tuned Reactivity
The future of quinoxaline chemistry lies in the ability to design and synthesize novel molecular architectures with precisely controlled reactivity and function. Starting from the 6,7-Dichloro-2-methyl-3-phenylquinoxaline core, researchers can explore several avenues for creating new scaffolds. A primary direction involves the strategic modification of the existing substituents. For instance, the chloro groups at positions 6 and 7 are ripe for nucleophilic substitution reactions, allowing the introduction of a wide array of functional groups to modulate the electronic properties and biological activity of the molecule. researchgate.net
Another promising approach is molecular hybridization, where the quinoxaline core is combined with other pharmacologically active scaffolds. nih.gov For example, integrating moieties like chalcones, fluoroquinolones, or other heterocycles could lead to hybrid compounds with synergistic or entirely new biological activities. nih.gov The synthesis of such novel derivatives can be achieved through various established and emerging methods, including condensation reactions of diamines with dicarbonyl compounds, which remains a fundamental approach to forming the quinoxaline ring. researchgate.net The development of new Schiff bases by reacting derivatives of the parent compound is another area of interest. ajphs.comnih.gov
Future work will likely focus on creating libraries of derivatives based on the this compound structure, where systematic variations in substituents will allow for a fine-tuning of their properties for specific applications. nih.gov
Advanced Computational Design and Predictive Modeling for Targeted Applications
The integration of computational chemistry is revolutionizing drug discovery and material science, and its application to quinoxaline derivatives is a rapidly growing field. Advanced computational tools can predict the properties and activities of novel compounds based on this compound before they are synthesized, saving significant time and resources. rsc.orgnih.gov
Molecular docking is a key technique used to predict the binding affinity and interaction modes of quinoxaline derivatives with specific biological targets, such as enzymes or receptors. researchgate.netmdpi.com This has been successfully used to design quinoxaline-based inhibitors for targets like PARP-1 and histone deacetylases (HDACs). nih.govnih.gov For example, by using the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a bio-isosteric scaffold, new potential PARP-1 inhibitors have been designed. nih.gov
Structure-Activity Relationship (SAR) and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are also crucial. nih.govresearchgate.net These models help in understanding how the structural features of the quinoxaline derivatives influence their biological activity and pharmacokinetic profiles, guiding the design of more potent and safer compounds. nih.gov Future research will undoubtedly leverage these computational approaches to design highly specific and efficient molecules for targeted therapies and advanced materials. researchgate.net
Table 1: Computational Approaches in Quinoxaline-Based Drug Design
| Computational Technique | Application in Quinoxaline Research | Key Outcomes | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). | Identification of potential inhibitors for targets like PARP-1, HDACs, and viral proteases. | rsc.orgresearchgate.netmdpi.com |
| Structure-Activity Relationship (SAR) | Elucidating the relationship between chemical structure and biological activity. | Guiding the synthesis of more potent derivatives by identifying key pharmacophoric features. | nih.govnih.gov |
| In Silico ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of new compounds. | Early-stage filtering of candidates with poor drug-likeness or potential toxicity. | nih.govnih.gov |
| Density Functional Theory (DFT) | Investigating electronic structure and non-covalent interactions. | Understanding stacking interactions and molecular conformations crucial for biological activity. | researchgate.net |
Exploration of Unconventional Synthetic Pathways for Quinoxaline Derivatives
While traditional methods for synthesizing quinoxalines are well-established, the future lies in the exploration of more efficient, versatile, and environmentally friendly unconventional pathways. mdpi.comnih.gov A significant area of development is transition-metal-free synthesis, which avoids the cost, toxicity, and contamination issues associated with metal catalysts. rsc.org
One novel approach involves the tandem oxidative azidation/cyclization of N-arylenamines, which allows for the construction of the quinoxaline ring from simpler starting materials under mild conditions. acs.org Other innovative methods include catalyst-free oxidative cyclization of diamines and phenacyl bromides and the use of iodine as a catalyst in DMSO, which acts as both the solvent and the oxidant. nih.gov The development of one-pot reactions, where multiple synthetic steps are combined into a single procedure, is also a key area of future research, as it improves efficiency and reduces waste. ajphs.com These unconventional pathways offer new possibilities for creating complex quinoxaline derivatives that may not be accessible through traditional routes. nih.gov
Deeper Mechanistic Elucidation of Biological and Material Interactions
A fundamental understanding of how this compound and its derivatives interact with biological systems and materials at a molecular level is crucial for their rational design and application. Future research will focus on a deeper mechanistic elucidation of these interactions.
In the biological realm, this includes identifying the specific binding sites on target proteins, understanding the non-covalent interactions (such as hydrogen bonding and π-π stacking) that govern binding affinity, and elucidating the downstream effects on cellular pathways. researchgate.net For instance, studies have aimed to understand the mechanism of action of quinoxaline 1,4-di-N-oxide derivatives on enzymes like trypanothione (B104310) reductase in Trypanosoma cruzi. researchgate.net
In material science, research will delve into how the molecular structure of quinoxaline derivatives influences their photophysical properties, such as fluorescence and their performance in electronic devices like organic semiconductors and dye-sensitized solar cells. rsc.orgbohrium.comresearchgate.net Understanding these structure-property relationships will enable the design of new materials with enhanced performance characteristics.
Integration of Quinoxaline Chemistry with Emerging Technologies
The unique properties of quinoxaline derivatives make them ideal candidates for integration with a range of emerging technologies. In the field of nanotechnology, quinoxalines can be used in the development of novel sensors, and nanocatalysts are being explored for their synthesis. nih.gov
In electronics, quinoxaline-based compounds are being investigated for their potential as organic semiconductors and electroluminescent materials. bohrium.comresearchgate.net Their electron-withdrawing nature makes them suitable for use in organic light-emitting diodes (OLEDs) and as organic sensitizers in dye-sensitized solar cells (DSSCs). rsc.org Future research will likely focus on designing new quinoxaline derivatives with optimized electronic and optical properties for these applications. The malleability of the quinoxaline structure allows for fine-tuning of its pharmacophoric elements, which is also beneficial for developing inhibitors against a spectrum of viruses. nih.gov
Development of Green and Sustainable Methodologies for Industrial Scale-Up
As the applications of quinoxaline derivatives expand, there is a growing need for green and sustainable synthetic methods that are suitable for industrial-scale production. researchgate.net This involves adhering to the principles of green chemistry, such as using environmentally benign solvents, reducing waste, and improving energy efficiency. ekb.eg
Recent research has demonstrated several promising green approaches to quinoxaline synthesis. These include catalyst-free reactions in green solvents like water or methanol, which can be performed at ambient temperature with short reaction times. researchgate.net The use of natural deep eutectic solvents (NADESs) has also been shown to be a highly efficient and recyclable medium for quinoxaline synthesis. rsc.org Furthermore, the use of novel, eco-friendly catalysts, such as L-arabinose, is being explored. tandfonline.com The development of these sustainable methodologies is not only environmentally responsible but also economically advantageous, making the large-scale production of compounds like this compound and its derivatives more feasible. rsc.org
Table 2: Green Chemistry Approaches for Quinoxaline Synthesis
| Green Methodology | Description | Advantages | Reference(s) |
|---|---|---|---|
| Catalyst-Free Reactions | Reactions proceed without a catalyst, often in green solvents like water or methanol. | Reduced cost, avoids toxic catalysts, simple workup. | nih.govresearchgate.net |
| Natural Deep Eutectic Solvents (NADESs) | Use of biodegradable and low-toxicity solvent mixtures (e.g., choline (B1196258) chloride/water). | Fast reaction times, high yields, solvent recyclability. | rsc.org |
| Use of Natural Catalysts | Employing renewable and biodegradable catalysts like L-arabinose. | Eco-friendly, sustainable, reduces reliance on heavy metals. | tandfonline.com |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using nanocatalysts. | Reduced waste, high atom economy, often mild conditions. | nih.gov |
| Transition-Metal-Free Synthesis | Avoiding the use of transition metal catalysts. | Lower cost, reduced toxicity, and easier purification of products. | rsc.org |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6,7-Dichloro-2-methyl-3-phenylquinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions using dichloroquinoxaline precursors. For example, 2,3-dichloroquinoxaline (DCQX) can react with methyl and phenyl groups via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (80–120°C), and catalytic systems (e.g., Pd(PPh₃)₄). Monitoring via TLC and optimizing stoichiometry (e.g., 1:1.2 molar ratio of DCQX to nucleophile) improves yields . Condensation reactions, similar to those used for 2-hydroxyquinoxaline synthesis, may also apply but require halogenation steps .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving bond angles (e.g., C–Cl bond lengths ~1.73 Å) and dihedral angles between substituents. NMR (¹H/¹³C) identifies proton environments: the methyl group at C2 resonates near δ 2.5 ppm, while aromatic protons show splitting patterns dependent on substituent positions. IR spectroscopy confirms functional groups (e.g., C–Cl stretches at 550–650 cm⁻¹). Mass spectrometry validates molecular weight (expected [M+H]⁺ ~317 g/mol) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after handling. Store in a cool, dry place away from oxidizers. In case of exposure, rinse skin/eyes with water and seek medical attention. Waste disposal must comply with hazardous chemical regulations, using sealed containers for incineration .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s reaction path search methods combine computational and experimental data to identify optimal conditions (e.g., solvent, catalyst). Machine learning models trained on similar quinoxaline syntheses can recommend temperature/pH ranges, reducing trial-and-error experimentation .
Q. What experimental designs resolve contradictions in reported reaction yields for halogenated quinoxalines?
- Methodological Answer : Factorial design (e.g., 2³ design) tests variables like temperature, catalyst loading, and solvent polarity. For instance, a study might vary Pd catalyst (0.5–2 mol%), solvent (toluene vs. DMF), and reaction time (4–12 hrs). ANOVA analysis identifies significant factors and interactions, reconciling discrepancies between studies. Replication under controlled conditions (e.g., inert atmosphere) minimizes side reactions .
Q. How do substituents (methyl, phenyl, chloro) affect the electronic properties of the quinoxaline core?
- Methodological Answer : Electrostatic potential maps from DFT simulations show electron-withdrawing Cl groups deactivating the ring, while methyl and phenyl groups donate electrons via hyperconjugation. Cyclic voltammetry measures redox potentials: Cl substituents lower LUMO energy (~-1.2 V vs. SCE), enhancing electrophilicity. Comparative XRD data (e.g., C6–Cl1 bond angles in similar structures) reveal steric effects influencing reactivity .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Byproducts like mono-substituted intermediates arise from incomplete substitution. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
